molecular formula C12H12N2O2 B1454798 Ethyl 2-(quinoxalin-6-YL)acetate CAS No. 473895-87-3

Ethyl 2-(quinoxalin-6-YL)acetate

Cat. No. B1454798
M. Wt: 216.24 g/mol
InChI Key: XQDDZGLTYPDZOI-UHFFFAOYSA-N
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Description

Ethyl 2-(quinoxalin-6-YL)acetate is a chemical compound used primarily for research and development . It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound .


Synthesis Analysis

The synthesis of ethyl 2-(quinoxalin-6-YL)acetate and its derivatives has been examined in the context of creating 2,2’-biquinoxaline-3,3’(4H,4’H)-diones . Another review discusses the synthetic scope of quinoxaline and its derivatives, including ethyl 2-(quinoxalin-6-YL)acetate .


Molecular Structure Analysis

While specific molecular structure analysis for Ethyl 2-(quinoxalin-6-YL)acetate was not found, quinoxaline, the core unit of this compound, has been extensively studied .


Chemical Reactions Analysis

The direct C–H multifunctionalization of quinoxalin-2(1H)-ones via multicomponent reactions has attracted considerable interest due to their diverse biological activities and chemical profile .

Scientific Research Applications

Corrosion Inhibition

Ethyl 2-(quinoxalin-6-YL)acetate, along with other quinoxaline compounds, has been studied for its potential as a corrosion inhibitor for metals. In one study, quantum chemical calculations were performed to determine the relationship between the molecular structure of quinoxalines and their inhibition efficiency in preventing copper corrosion in nitric acid media (Zarrouk et al., 2014).

Antiviral Activity

Some derivatives of ethyl 2-(quinoxalin-6-YL)acetate have been synthesized and tested for their antiviral activity. A study reported that novel quinoxaline compounds showed potent activity against human cytomegalovirus (HCMV) (Elzahabi, 2017).

Non-Steroidal Anti-Inflammatory and Analgesic Agents

Research has explored the synthesis of new oxadiazoles derived from ethyl 2-(quinoxalin-6-YL)acetate, showing potential as non-steroidal anti-inflammatory and analgesic agents (Wagle, Adhikari, & Kumari, 2008).

Dye Synthesis for Textiles

Ethyl 2-(quinoxalin-6-YL)acetate has been used in the synthesis of novel brilliant quinoxalin-2-yl styryl dyes, which were applied to polyester fibers as disperse dyes. This application highlights its use in the textile industry (Rangnekar et al., 1999).

Synthesis of Diverse Quinoline Derivatives

This compound has also been involved in the efficient synthesis of structurally diverse quinoline derivatives, showcasing its versatility in chemical synthesis (Mamedov et al., 2014).

Antimicrobial and Mosquito Larvicidal Activity

Research indicates that some derivatives of ethyl 2-(quinoxalin-6-YL)acetate have significant antibacterial, antifungal, and mosquito larvicidal activities (Rajanarendar et al., 2010).

Safety And Hazards

Ethyl 2-(quinoxalin-6-YL)acetate should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided, and the compound should be used only in well-ventilated areas .

Future Directions

Quinoxaline and its derivatives, including Ethyl 2-(quinoxalin-6-YL)acetate, have been the subject of extensive research due to their wide range of physicochemical and biological activities . Future developments may include the construction of C-B/Si/P/R F /X/Se bonds by heterogeneous catalytic reactions, the enrichment of heterogeneous catalysts, asymmetric synthesis, and other areas .

properties

IUPAC Name

ethyl 2-quinoxalin-6-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)8-9-3-4-10-11(7-9)14-6-5-13-10/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDDZGLTYPDZOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC2=NC=CN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00738871
Record name Ethyl (quinoxalin-6-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00738871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(quinoxalin-6-YL)acetate

CAS RN

473895-87-3
Record name Ethyl 6-quinoxalineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=473895-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (quinoxalin-6-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00738871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A vial under nitrogen atmosphere was charged with benzopyrazine-6-boronic acid hydrochloride (500 mg, 2.38 mmol), palladium (II) acetate (16 mg, 0.071 mmol), tri-1-naphthylphosphine (88 mg, 0.214 mmol), potassium phosphate tribasic (2.52 g, 11.9 mmol), and tetrahydrofuran (10 mL). Ethyl 2-bromoacetate (0.315 mL, 2.85 mmol) was then added and the reaction mixture was stirred at reflux for 6 h. Water was added and the mixture was extracted with ethyl acetate (3×). The combined organic layers were adsorbed on silica gel. Purification on silica gel with 0-100% gradient of ethyl acetate in hexane provided 96 mg of product as a dark yellow oil. 1H NMR 500 MHz (DMSO) δ 1.20 (t, 3H), 3.99 (s, 2H), 4.11 (q, 2H), 7.79 (dd, 1H), 8.01 (d, 1H), 8.06 (d, 1H), 8.94 (d, 2H); MS (m/z) 217 [M+H+]+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
88 mg
Type
reactant
Reaction Step One
Quantity
2.52 g
Type
reactant
Reaction Step One
Quantity
16 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.315 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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